![molecular formula C13H13BrN2O4S B15107585 Cysteine, S-[1-(2-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]- CAS No. 1396966-29-2](/img/structure/B15107585.png)
Cysteine, S-[1-(2-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cysteine, S-[1-(2-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-: is a derivative of the amino acid cysteine, where the sulfur atom is bonded to a 1-(2-bromophenyl)-2,5-dioxo-3-pyrrolidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cysteine, S-[1-(2-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]- typically involves the reaction of cysteine with 2-bromophenyl derivatives under specific conditions. One common method is the coupling of cysteine with 2-bromophenyl acetic acid derivatives using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Cysteine, S-[1-(2-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the cysteine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Azido or thiol-substituted derivatives.
Applications De Recherche Scientifique
Cysteine, S-[1-(2-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of cysteine, S-[1-(2-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]- involves its interaction with specific molecular targets. The bromophenyl group can interact with proteins and enzymes, leading to inhibition or modification of their activity. The cysteine moiety can form disulfide bonds with other cysteine residues in proteins, affecting their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-(4-Bromobenzyl)cysteine
- S-(2-Bromophenyl)cysteine
- S-(4-Bromophenyl)cysteine
Uniqueness
Cysteine, S-[1-(2-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]- is unique due to the presence of the 2,5-dioxo-3-pyrrolidinyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
1396966-29-2 |
|---|---|
Formule moléculaire |
C13H13BrN2O4S |
Poids moléculaire |
373.22 g/mol |
Nom IUPAC |
2-amino-3-[1-(2-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C13H13BrN2O4S/c14-7-3-1-2-4-9(7)16-11(17)5-10(12(16)18)21-6-8(15)13(19)20/h1-4,8,10H,5-6,15H2,(H,19,20) |
Clé InChI |
JUHAVNXIAQKYKZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)N(C1=O)C2=CC=CC=C2Br)SCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{6,6-dimethyl-7-oxo-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-yl}-4-methylbenzamide hydrochloride](/img/structure/B15107504.png)
![N-(5-chloro-2-hydroxyphenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide](/img/structure/B15107505.png)
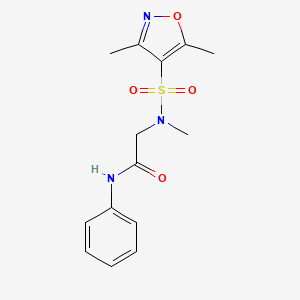
![3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B15107516.png)
![1-[5-chloro-4-methyl-2-(pentyloxy)benzenesulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B15107517.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide](/img/structure/B15107522.png)

![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B15107559.png)
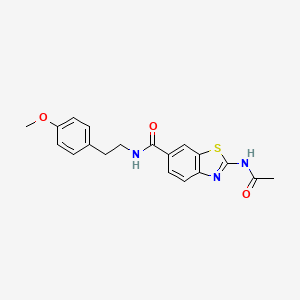
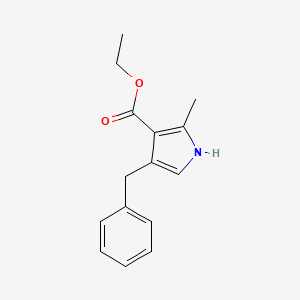
![2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B15107566.png)
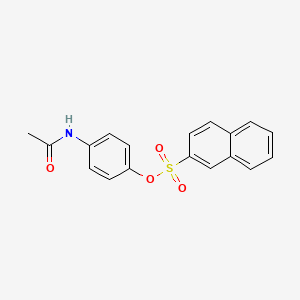
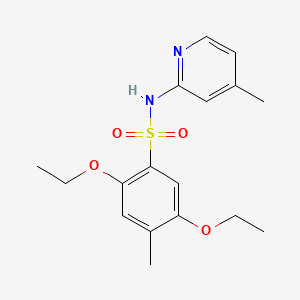
![3-methyl-1-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}urea](/img/structure/B15107590.png)
